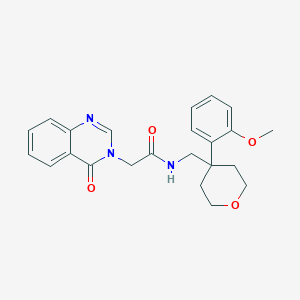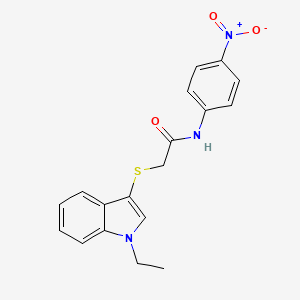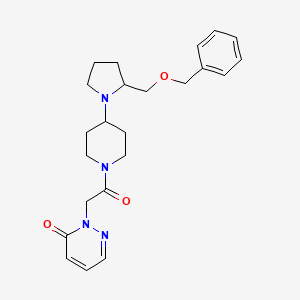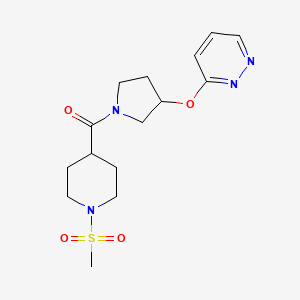![molecular formula C12H12N4O2S B2403240 (E)-N'-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide CAS No. 865659-47-8](/img/structure/B2403240.png)
(E)-N'-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-N’-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide” is a complex organic compound. It is related to pyrrole-based compounds, which are often used as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of similar pyrrole-based compounds often involves catalytic protodeboronation of alkyl boronic esters . Another method involves cyclization, condensation reaction, hydrolysis, decarboxylation, and Vilsmeier-Haack formylation reaction .Chemical Reactions Analysis
Pyrrole-based compounds are known to undergo a variety of chemical reactions. For instance, they can undergo catalytic protodeboronation, a process that involves the removal of a boron atom from a boronic ester . They can also undergo various electrophilic substitution reactions .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Synthesis and Bioevaluation of Pyrrole Derivatives : Researchers designed and synthesized new derivatives of pyrrole, including compounds similar to (E)-N'-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide, for potential use as antimicrobial agents. Specific compounds showed high anti-staphylococcus activity, demonstrating the applicability of these pyrrole derivatives in antimicrobial research (Biointerface Research in Applied Chemistry, 2020).
Antimicrobial Properties of Pyrrole Derivatives : Another study focused on synthesizing novel pyrrole derivatives to evaluate their in vitro antimicrobial activities. The antimicrobial effectiveness of these compounds was attributed to the presence of the heterocyclic ring, with enhanced activity observed upon the introduction of a methoxy group (Asian Journal of Pharmaceutical and Clinical Research, 2019).
Novel Approaches and Synthesis Techniques
Development of Pyrrolo[2,1-b]thiazoles : A study demonstrated a novel approach to developing pyrrolo[2,1-b]thiazoles, compounds structurally related to this compound. This research highlighted the versatility of pyrrole and thiazole compounds in synthesizing diverse molecular structures (Synthesis, 2003).
Synthesis of Pyrrole Alkaloids : The isolation and synthesis of new pyrrole alkaloids from Lycium chinense were reported. These compounds, including those similar to the target compound, have potential applications in various scientific fields, including pharmacology (Helvetica Chimica Acta, 2013).
Application in Antimycobacterial Agents
- Antimycobacterial Activity of Pyrrole Derivatives : Research on polyfunctionalized pyrrole derivatives revealed their potential as antimycobacterial agents. This study emphasizes the significance of pyrrole-based compounds in developing treatments for bacterial infections, including tuberculosis (Monatshefte für Chemie - Chemical Monthly, 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
N'-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c1-16(2)7-15-12-14-5-10(19-12)11(18)8-3-9(6-17)13-4-8/h3-7,13H,1-2H3/b15-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKRKHVPYYNOSI-VIZOYTHASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC=C(S1)C(=O)C2=CNC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC=C(S1)C(=O)C2=CNC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N,N-dipropylbenzenesulfonamide](/img/structure/B2403164.png)



![3-(2-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2403170.png)
![Methyl 1-oxo-2,3-dihydropyrrolo[3,4-c]pyridine-4-carboxylate](/img/structure/B2403172.png)




